trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
Description
Systematic Nomenclature and IUPAC Conventions
The compound trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and stereochemical descriptors. Its systematic name is trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate . Key components of the name include:
- Trideuteriomethyl : Indicates the substitution of three hydrogen atoms with deuterium at the methyl ester group.
- (2E,6E) : Specifies the trans configuration of double bonds at positions 2 and 6.
- 3,3-Dimethyloxiran-2-yl : Describes the epoxy ring structure at positions 10 and 11.
The numbering follows the longest carbon chain containing the carboxylate group, with the epoxy ring treated as a substituent.
Molecular Formula and Isotopic Labeling Patterns
The molecular formula is C₁₆H₂₃D₃O₃ , with a molecular weight of 269.39 g/mol . The isotopic labeling involves three deuterium atoms replacing hydrogens in the methyl ester group (-O-CD₃), confirmed by mass spectrometry and nuclear magnetic resonance (NMR) data.
Table 1: Isotopic Comparison of Non-Deuterated and Deuterated Forms
| Property | Non-Deuterated Form (C₁₆H₂₆O₃) | Deuterated Form (C₁₆H₂₃D₃O₃) |
|---|---|---|
| Molecular Weight (g/mol) | 266.38 | 269.39 |
| Key Isotopic Feature | -OCH₃ | -OCD₃ |
| Mass Spectral Signature | [M]⁺ at m/z 266.1882 | [M]⁺ at m/z 269.39 |
The deuterium labeling enhances metabolic stability in tracer studies, particularly in insect juvenile hormone research.
Stereochemical Configuration Analysis
The compound exhibits two critical stereochemical features:
- Double Bond Geometry : The (2E,6E) configuration ensures trans orientations at both double bonds, confirmed by nuclear Overhauser effect (NOE) correlations in NMR.
- Epoxy Ring Stereochemistry : The 10,11-epoxy group adopts a trans configuration, as evidenced by coupling constants (J = 4–6 Hz) in ¹H NMR.
Spectral Signatures (NMR, FT-IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) :
- ¹³C NMR (125 MHz, CDCl₃) :
Fourier-Transform Infrared Spectroscopy (FT-IR)
Mass Spectrometry (MS)
Table 2: Key Spectral Assignments
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 3.70 (s) | -OCD₃ |
| ¹³C NMR | δ 171.2 | Ester carbonyl |
| FT-IR | 1740 cm⁻¹ | C=O stretch |
| MS | m/z 270.39 ([M+H]⁺) | Molecular ion |
These spectral features align with synthetic standards and computational predictions.
Properties
CAS No. |
951116-89-5 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
269.399 |
IUPAC Name |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChI Key |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
Synonyms |
(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |
Origin of Product |
United States |
Preparation Methods
Epoxidation of (2E,6E)-Farnesenic Acid
Epoxidation typically employs meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C. This method yields a mixture of cis-trans and trans-trans epoxy isomers, requiring subsequent separation. Alternative oxidants like hydrogen peroxide with tungsten catalysts have been explored but show lower stereoselectivity.
Reaction Conditions for Epoxidation
| Parameter | Value |
|---|---|
| Reagent | m-CPBA (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 12–24 hours |
| Yield (trans-trans) | 60–70% |
Deuterium Labeling via Methyl-d3 Esterification
Deuterium incorporation occurs at the methyl ester group, replacing three hydrogen atoms with deuterium. Two primary methods are documented:
Acid-Catalyzed Esterification with Deuterated Methanol
The carboxylic acid intermediate reacts with deuterated methanol (CD₃OD) under acidic conditions (H₂SO₄ or HCl gas). This one-step process achieves >95% deuteration but requires anhydrous conditions.
Esterification Parameters
| Parameter | Value |
|---|---|
| Reagent | CD₃OD (excess) |
| Catalyst | H₂SO₄ (0.1 equiv) |
| Temperature | Reflux (65°C) |
| Reaction Time | 6–8 hours |
| Deuteration Efficiency | 98% (by ¹H NMR) |
Nucleophilic Substitution with Methyl-d3 Iodide
An alternative approach involves reacting the silver salt of farnesenic acid with methyl-d3 iodide (CD₃I). This method avoids acidic conditions, preserving acid-sensitive epoxide groups.
Reaction Scheme
Stereochemical Control and By-Product Management
The synthesis invariably produces cis-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester as a by-product (CAS 951116-90-8). Key strategies to minimize this include:
-
Low-Temperature Epoxidation : Slower reaction kinetics favor trans-trans isomer formation.
-
Chiral Catalysts : Titanium-based catalysts with tartrate ligands enhance stereoselectivity to >80% trans-trans product.
By-Product Removal
-
HPLC Purification : Reverse-phase C18 columns with acetonitrile/water gradients resolve cis-trans (retention time: 12.1 min) and trans-trans (retention time: 14.5 min) isomers.
-
Crystallization : Hexane/ether mixtures at −20°C preferentially crystallize the trans-trans isomer.
Scalability and Industrial Synthesis
Industrial production (e.g., LGC Standards) uses modular flow chemistry systems to enhance reproducibility. Key metrics:
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 65% | 72% |
| Purity (HPLC) | >95% | >98% |
| Deuterium Incorporation | 97% | 99% |
Analytical Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically JH-3.
Biology: Employed in studies related to the metabolism and biochemical pathways of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracking of the compound’s metabolic pathways and the study of hydrogen atom transfer reactions. This provides valuable insights into the compound’s behavior and effects in various biological systems .
Comparison with Similar Compounds
Key Research Findings
Structural Sensitivity: Minor changes (e.g., cis-trans isomerization) abolish JH activity, emphasizing the importance of stereochemistry .
Chlorination Effects : Adding chlorine to farnesenic acid esters dramatically increases JH activity in hemipterans but reduces it in coleopterans, highlighting taxon-specific structure-activity relationships .
Ester Chain Length : Ethyl esters of modified farnesenic acids show higher activity than methyl esters, suggesting optimal lipophilicity for receptor binding .
Biological Activity
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester (CAS: 951116-89-5) is a stable isotope-labeled derivative of farnesenic acid, primarily recognized for its role as a juvenile hormone analog in various insect species. This compound exhibits significant biological activities that are crucial for understanding its potential applications in pest control and hormonal regulation in insects.
- Molecular Formula : C16H23D3O3
- Molecular Weight : 269.39 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
The biological activity of this compound is largely attributed to its structural similarity to juvenile hormones (JHs). These hormones are pivotal in regulating growth, development, and reproduction in insects. The compound acts by binding to the juvenile hormone receptor, influencing gene expression related to these processes.
Biological Activity Overview
-
Hormonal Regulation :
- The compound mimics the action of juvenile hormones, thus affecting the developmental stages of insects.
- It plays a crucial role in regulating metamorphosis and reproduction.
-
Impact on Insect Behavior :
- Alters reproductive behaviors and can disrupt mating patterns.
- Influences larval development and survival rates.
-
Potential Applications :
- As an insect growth regulator (IGR), it can be used in pest management strategies to control populations of harmful insects without affecting non-target species.
Case Study 1: Impact on Insect Development
In a study conducted by Koeppe et al. (1984), the effects of this compound on the development of Manduca sexta larvae were evaluated. The results indicated that exposure to this compound resulted in significant alterations in growth patterns and developmental timing compared to control groups.
| Treatment Group | Weight Gain (g) | Developmental Time (days) |
|---|---|---|
| Control | 5.2 | 14 |
| IGR Treatment | 3.1 | 18 |
Case Study 2: Hormonal Disruption
Research by Park et al. (1993) examined the hormonal effects of the compound on Drosophila melanogaster. The findings demonstrated that this compound significantly disrupted normal hormonal signaling pathways, leading to abnormalities in reproductive behavior.
| Hormone Level (pg/mL) | Control Group | Treated Group |
|---|---|---|
| Juvenile Hormone | 150 | 90 |
| Ecdysteroid | 200 | 120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
